Fenofibric-d6 Acid

Overview

Description

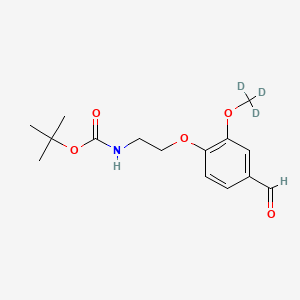

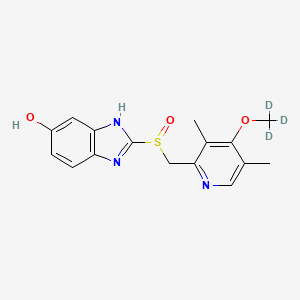

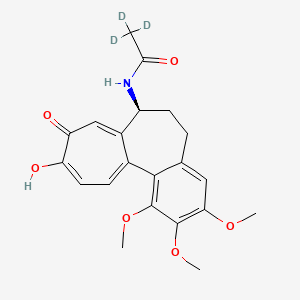

Fenofibric-d6 Acid, also known as FNF acid-d6, is the deuterium labeled Fenofibric acid . It is an active metabolite of fenofibrate and is used together with a proper diet to treat high cholesterol and triglyceride levels in the blood . This may help prevent the development of pancreatitis caused by high levels of triglycerides in the blood .

Synthesis Analysis

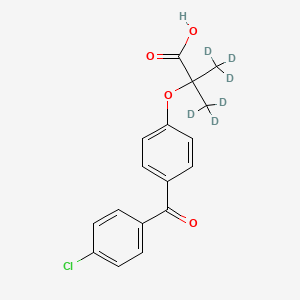

The synthesis of Fenofibric-d6 Acid involves the use of 2- (4- (4-Chlorobenzoyl)phenoxy)-2- (methyl-d3)propanoic-3,3,3-d3 acid .Molecular Structure Analysis

The molecular formula of Fenofibric-d6 Acid is C17 D6 H9 Cl O4 . Its molecular weight is 324.79 .Chemical Reactions Analysis

Fenofibric-d6 Acid is a PPAR activator, with EC50s of 22.4 µM, 1.47 µM, and 1.06 µM for PPARα, PPARγ and PPARδ, respectively . It also inhibits COX-2 enzyme activity, with an IC50 of 48 nM .Physical And Chemical Properties Analysis

Fenofibric-d6 Acid is a solid substance that is white to off-white in color . It has slight solubility in chloroform and methanol .Scientific Research Applications

Pharmacology and Lipid-lowering Effects

Fenofibrate and its active metabolite fenofibric acid have been extensively studied for their lipid-lowering effects and pharmacological properties. The efficacy of fenofibrate in treating hyperlipidaemia, particularly in lowering triglyceride levels and increasing high-density lipoprotein cholesterol, is well-documented. A notable characteristic of fenofibric acid is its higher bioavailability compared to fenofibrate, which allows it to be effective without requiring first-pass metabolism to become active. Moreover, variations in the bioavailability of fenofibrate formulations have led to the development of different dosage forms, highlighting the importance of understanding these differences to avoid dosing errors and optimize therapeutic outcomes (Filippatos & Milionis, 2008) (Ling, Luoma, & Hilleman, 2013).

Pleiotropic and Antiatherogenic Actions

Beyond its lipid-modifying effects, fenofibrate and fenofibric acid demonstrate pleiotropic actions, which contribute to their therapeutic potential in various lipid-related disorders. The activation of peroxisome proliferator-activated receptors alpha (PPARalpha) by these agents leads to beneficial effects on lipoprotein metabolism and other coexisting disturbances, such as endothelial dysfunction, hypertension, and low-grade inflammation, which are critical in the atherosclerotic process (Tsimihodimos, Miltiadous, Daskalopoulou, Mikhailidis, & Elisaf, 2005).

Application in Diabetic Retinopathy

A notable application of fenofibric acid is in the treatment of diabetic retinopathy. Clinical studies, including major randomized controlled trials like the FIELD and ACCORD-Eye studies, have indicated that fenofibrate can reduce the progression of diabetic retinopathy. The mode of action is thought to involve lipid and non-lipid pathways, including effects on apoptosis, oxidative stress, inflammation, and neuroprotection. This highlights the potential of fenofibric acid as an adjunctive treatment for early diabetic retinopathy in patients with type 2 diabetes mellitus (Wong, Simó, & Mitchell, 2012).

Safety And Hazards

Fenofibric-d6 Acid can cause the breakdown of muscle tissue, leading to kidney failure . It is harmful if swallowed and can cause skin and eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Personal protective equipment should be used, and adequate ventilation should be ensured .

properties

IUPAC Name |

2-[4-(4-chlorobenzoyl)phenoxy]-3,3,3-trideuterio-2-(trideuteriomethyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClO4/c1-17(2,16(20)21)22-14-9-5-12(6-10-14)15(19)11-3-7-13(18)8-4-11/h3-10H,1-2H3,(H,20,21)/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQOBSOSZFYZQOK-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C(=O)O)(C([2H])([2H])[2H])OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40661972 | |

| Record name | 2-[4-(4-Chlorobenzoyl)phenoxy]-2-(~2~H_3_)methyl(~2~H_3_)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fenofibric-d6 Acid | |

CAS RN |

1092484-69-9 | |

| Record name | 2-[4-(4-Chlorobenzoyl)phenoxy]-2-(~2~H_3_)methyl(~2~H_3_)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Aminospiro[chromane-2,3'-thietan]-4-one](/img/structure/B562928.png)

![4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide-d4](/img/structure/B562938.png)